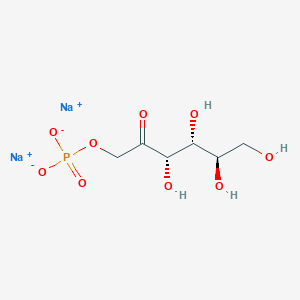
Sodium (2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Fructose-6-phosphate (disodium) is a sugar intermediate in the glycolytic pathway, which is a crucial metabolic pathway for energy production in cells. It is produced by the isomerization of glucose-6-phosphate by the enzyme phosphoglucoisomerase . This compound plays a significant role in various biochemical processes, including glycolysis and gluconeogenesis.
Biochemical Analysis
Biochemical Properties
Sodium (2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl phosphate plays a crucial role in biochemical reactions. It is involved in the glycoprotein metabolism, where it forms part of the proteoglycans, the ground substance in the extra-cellular matrix of connective tissue . This compound interacts with various enzymes and proteins, influencing their function and activity .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the physiological context .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects at the molecular level, influencing the function and activity of various biomolecules .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, influencing metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Fructose-6-phosphate (disodium) can be synthesized through the chemical reaction between fructose and phosphoric acid under alkaline conditions. The reaction involves the esterification of fructose with phosphoric acid, followed by neutralization with sodium hydroxide to form the disodium salt .
Industrial Production Methods: Industrial production of D-Fructose-6-phosphate (disodium) typically involves the enzymatic conversion of glucose-6-phosphate to fructose-6-phosphate using phosphoglucoisomerase. The resulting fructose-6-phosphate is then converted to its disodium salt form through neutralization with sodium hydroxide .
Types of Reactions:
Isomerization: D-Fructose-6-phosphate (disodium) can be isomerized to D-glucose-6-phosphate by the enzyme phosphoglucoisomerase.
Phosphorylation: It can undergo phosphorylation to form fructose-1,6-bisphosphate in the presence of the enzyme phosphofructokinase.
Common Reagents and Conditions:
Phosphoglucoisomerase: Used for the isomerization reaction.
Phosphofructokinase: Used for the phosphorylation reaction.
Major Products Formed:
D-Glucose-6-phosphate: Formed through isomerization.
Fructose-1,6-bisphosphate: Formed through phosphorylation.
Scientific Research Applications
D-Fructose-6-phosphate (disodium) is widely used in scientific research due to its role as a glycolytic intermediate. Some of its applications include:
Biochemistry: Used to study enzyme kinetics and metabolic pathways involving glycolysis and gluconeogenesis.
Molecular Biology: Helps in characterizing enzymes such as phosphofructokinase, pyrophosphate-dependent fructose-6-phosphate 1-phosphotransferase, and glucosamine-6-phosphate synthase.
Medicine: Investigated for its potential role in metabolic disorders and diabetes research.
Industry: Utilized in the production of biofuels and biochemicals through metabolic engineering.
Mechanism of Action
D-Fructose-6-phosphate (disodium) exerts its effects primarily through its role as an intermediate in the glycolytic pathway. It is produced by the isomerization of glucose-6-phosphate by phosphoglucoisomerase and can be further phosphorylated to fructose-1,6-bisphosphate by phosphofructokinase . These reactions are crucial for the regulation of glycolysis and gluconeogenesis, which are essential for cellular energy production and metabolic homeostasis .
Comparison with Similar Compounds
D-Glucose-6-phosphate: Another glycolytic intermediate that can be isomerized to D-Fructose-6-phosphate (disodium).
Fructose-1,6-bisphosphate: A downstream product of D-Fructose-6-phosphate (disodium) in the glycolytic pathway.
Uniqueness: D-Fructose-6-phosphate (disodium) is unique due to its specific role in the glycolytic pathway as an intermediate that can be converted to both D-glucose-6-phosphate and fructose-1,6-bisphosphate. This dual functionality makes it a critical compound for the regulation of energy production and metabolic processes in cells .
Properties
CAS No. |
26177-86-6 |
|---|---|
Molecular Formula |
C6H13NaO9P |
Molecular Weight |
283.13 g/mol |
IUPAC Name |
disodium;(2,3,4,6-tetrahydroxy-5-oxohexyl) phosphate |
InChI |
InChI=1S/C6H13O9P.Na/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;/h4-7,9-11H,1-2H2,(H2,12,13,14);/t4-,5-,6-;/m1./s1 |
InChI Key |
USZARFFUSWZWLN-RWOHWRPJSA-N |
SMILES |
[O-]CC([C@H]([C@@H]([C@@H](COP(O)(O)=O)O)O)[O-])=O.[Na+].[Na+] |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=O)CO)O)O)O)OP(=O)(O)O.[Na] |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)OP(=O)(O)O.[Na] |
Key on ui other cas no. |
71662-09-4 |
physical_description |
Solid; [Research Organics MSDS] |
Synonyms |
Neuberg ester |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















